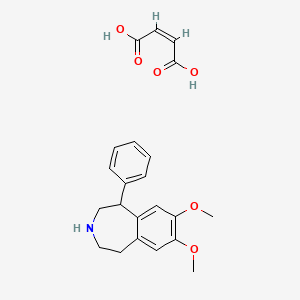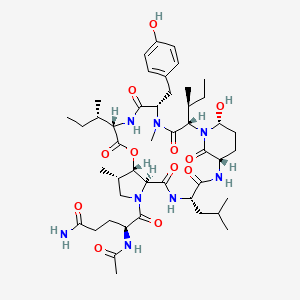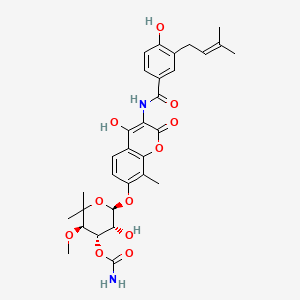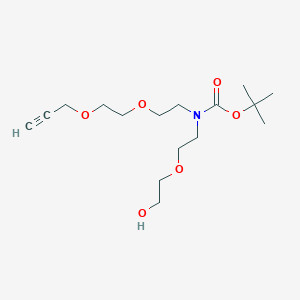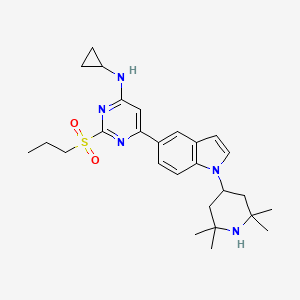
Nvs-cecr2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVS-CECR2-1 is a highly potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 (CECR2) gene. This compound was developed in collaboration with Novartis and is primarily used as a chemical probe for CECR2. The CECR2 gene is located in the chromosome 22q11 region and is associated with cat eye syndrome, a disorder characterized by various developmental defects .
Aplicaciones Científicas De Investigación
NVS-CECR2-1 is extensively used in scientific research to study the role of the CECR2 gene in various biological processes. Its applications include:
Mecanismo De Acción
Target of Action
NVS-CECR2-1 is a highly potent and selective inhibitor for CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) . CECR2 is predominantly expressed in the nervous system and involved in neurulation . It has been identified as being in the chromosome 22q11 region, duplicated in the human disorder cat eye syndrome . This syndrome is characterized by defects of the eye, heart, anus, kidney, skeleton, face, and mental development .
Mode of Action
This compound binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC) . It shows robust activity in cells due to its slow off-rate . It demonstrates no cross-reactivity in a BRD panel (48 targets) .
Biochemical Pathways
CECR2 is part of the CERF complex with SNF2L, forming an ATP-dependent chromatin remodeler . It has also been suggested to play a role in DNA damage response by inhibiting γ-H2AX . This compound, by inhibiting CECR2, can potentially affect these biochemical pathways.
Pharmacokinetics
This compound is poorly soluble but due to its high potency, it may be safely used at low concentrations in cell biology applications . .
Result of Action
This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM .
Action Environment
The action of this compound is influenced by its concentration in the cellular environment. It shows robust activity in cells at a concentration of 0.1 µM due to its slow off-rate . .
Análisis Bioquímico
Biochemical Properties
Nvs-cecr2-1 binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC), and demonstrates no cross reactivity in a BRD panel (48 targets) . It shows robust activity in cells due to its slow off-rate .
Cellular Effects
This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM and the FRAP assay reveals robust inhibition of CECR2 at 0.1µM concentration of this compound .
Molecular Mechanism
This compound inhibits CECR2 BRD’s chromatin binding and displaces CECR2 from chromatin within cells . It has been shown to be part of the CERF complex with SNF2L forming an ATP-dependent chromatin remodeler .
Temporal Effects in Laboratory Settings
This compound shows very good potency in FRAP assay at 0.1 µM due to its slow off-rate . It is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications .
Metabolic Pathways
CECR2 has been suggested to play a role in DNA damage response by inhibiting γ-H2AX
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NVS-CECR2-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in controlled environments, adhering to Good Manufacturing Practices (GMP). The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards .
Análisis De Reacciones Químicas
Types of Reactions
NVS-CECR2-1 primarily undergoes binding reactions with the CECR2 bromodomain. It does not exhibit significant reactivity with other bromodomains, kinases, proteases, or receptors .
Common Reagents and Conditions
The compound is typically used in cellular assays at concentrations up to 1 µM. It demonstrates robust activity in cells due to its slow off-rate, making it effective in various biological assays .
Major Products Formed
The primary product of this compound’s interaction is the inhibition of the CECR2 bromodomain, leading to downstream effects on chromatin remodeling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
LLY-507: A selective inhibitor of the SMYD2 histone methyltransferase.
Uniqueness
NVS-CECR2-1 is unique due to its high selectivity and potency for the CECR2 bromodomain. Unlike other inhibitors, it does not exhibit significant activity against other bromodomains, kinases, proteases, or receptors. This specificity makes it a valuable tool in studying the biological functions of CECR2 and its potential therapeutic applications .
Propiedades
IUPAC Name |
N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECNLUKQDKOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Are there any other studies exploring the therapeutic potential of NVS-CECR2-1?
A2: While the provided research focuses on its anthelmintic activity [], another study mentions the cytotoxic activity of this compound on human cancer cells []. Unfortunately, this study lacks published details about the specific cancer cell lines tested and the mechanisms underlying its cytotoxic effect. This highlights the need for further investigation into the broader therapeutic potential of this compound beyond its anti-schistosomal activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

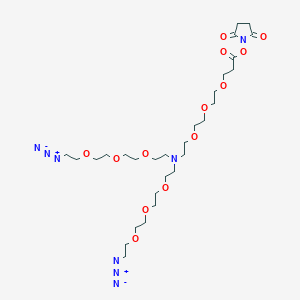
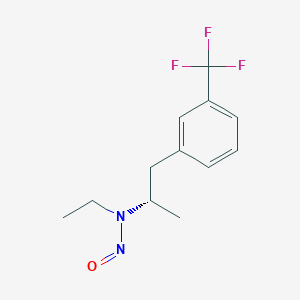
![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
